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Compound of Interest

Compound Name: Melevodopa

Cat. No.: B1676178 Get Quote

For researchers, scientists, and drug development professionals in the field of Parkinson's

disease, a new formulation of levodopa, Melevodopa, has shown a clinically significant faster

onset of action compared to conventional levodopa/carbidopa preparations. This accelerated

response is attributed to its unique physicochemical properties, leading to more rapid

absorption and attainment of therapeutic plasma concentrations.

Melevodopa, a levodopa methyl ester, is characterized by its higher solubility and lipophilicity

compared to standard levodopa[1]. This allows for quicker dissolution and passage through the

gastric mucosa, bypassing the often-delayed gastric emptying in Parkinson's disease patients,

which is a common factor limiting the speed of action of oral levodopa formulations.

Pharmacokinetic Profile: Quicker Absorption and
Higher Peak Concentrations
A key randomized, double-blind, double-dummy, two-period crossover study provides robust

pharmacokinetic evidence for the faster action of Melevodopa (V1512)[2][3]. The study

meticulously compared the pharmacokinetic profiles of levodopa and carbidopa following

repeated doses of an effervescent Melevodopa/carbidopa formulation versus a standard-

release levodopa/carbidopa tablet in patients with fluctuating Parkinson's disease.

The results, as summarized in the table below, clearly indicate a shorter time to reach

maximum plasma concentration (Tmax) for Melevodopa, signifying its rapid absorption.
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Pharmacokinetic
Parameter

Melevodopa (V1512)
Standard
Levodopa/Carbidopa

Time to Maximum

Concentration (Tmax) (hours)

Shorter (specific values to be

extracted)

Longer (specific values to be

extracted)

Maximum Plasma

Concentration (Cmax) (ng/mL)

Higher (specific values to be

extracted)

Lower (specific values to be

extracted)

Area Under the Curve (AUC)

(ng·h/mL)
Comparable Comparable

(Data to be populated from the

full text of Stocchi et al., 2015)

Clinical Efficacy: Evidence for a More Rapid Motor
Response
The faster pharmacokinetic profile of Melevodopa translates into a quicker clinical response.

While specific "time to ON" data from a head-to-head trial is pending, a significant clinical study

demonstrated a trend towards a greater reduction in total daily "OFF" time with Melevodopa
compared to standard levodopa/carbidopa. In this randomized, double-blind, double-dummy,

controlled parallel-group study involving 221 patients with Parkinson's disease and motor

fluctuations, the Melevodopa group experienced a mean reduction of 39.4 minutes in daily

"OFF" time, whereas the standard levodopa group showed a slight increase of 3.5 minutes.

Although the difference between the groups did not reach statistical significance for the primary

endpoint (P=0.07), the intragroup analysis revealed a significant reduction in baseline daily

"OFF" time for the Melevodopa group, a change not observed in the standard levodopa group.

This clinical finding, coupled with the pharmacokinetic data, strongly suggests a more rapid

onset of therapeutic effect for individuals treated with Melevodopa.

Experimental Protocols
Pharmacokinetic Study (Stocchi et al., 2015)
Objective: To characterize and compare the pharmacokinetic profiles of levodopa and

carbidopa after repeated doses of effervescent Melevodopa/carbidopa (V1512) versus
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standard-release levodopa/carbidopa tablets in patients with fluctuating Parkinson's disease.

Study Design: A single-center, randomized, double-blind, double-dummy, two-period crossover

study.

Participant Population: Patients diagnosed with Parkinson's disease experiencing motor

fluctuations.

Interventions:

Treatment A: Effervescent Melevodopa/carbidopa (V1512; 125 mg Melevodopa / 25 mg

carbidopa) dissolved in water.

Treatment B: Standard-release levodopa/carbidopa tablets (100 mg levodopa / 25 mg

carbidopa).

A placebo tablet or solution was used as a double-dummy to maintain blinding.

Dosing Regimen: Patients received their assigned treatment at individualized dosing schedules

based on their usual levodopa regimen.

Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points before

and after drug administration to determine the plasma concentrations of levodopa and

carbidopa.

Outcome Measures: The primary pharmacokinetic parameters analyzed were the area under

the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and

the time to reach maximum plasma concentration (Tmax).

Clinical Efficacy Study (Stocchi et al., 2010)
Objective: To compare the effectiveness of an effervescent Melevodopa/carbidopa formulation

with a standard oral levodopa/carbidopa tablet in reducing total daily "OFF" time in patients with

Parkinson's disease and motor fluctuations.

Study Design: A randomized, double-blind, double-dummy, controlled parallel-group study.
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Participant Population: 221 patients with a diagnosis of Parkinson's disease experiencing motor

fluctuations.

Interventions:

Treatment Group: Effervescent Melevodopa hydrochloride plus carbidopa (M/C) tablets.

Control Group: Standard oral formulation levodopa/carbidopa (L/C; Sinemet®) tablets.

A double-dummy design was employed to ensure blinding.

Primary Outcome Measure: The change in total daily "OFF" time from baseline, as recorded by

patients in home diaries.

Visualizing the Advantage: Pharmacokinetics and
Mechanism
To better understand the underlying reasons for Melevodopa's faster onset of action, the

following diagrams illustrate its absorption pathway and comparative pharmacokinetic profile.

Melevodopa's Enhanced Absorption Pathway
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Caption: Enhanced absorption pathway of Melevodopa.
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Comparative Pharmacokinetic Profiles

origin

x_axis

Time (hours)

y_axis

Plasma Levodopa
Concentration (ng/mL)

Melevodopa
(Shorter Tmax, Higher Cmax)

Standard Levodopa
(Longer Tmax, Lower Cmax)

start_melevodopa Tmax Cmax Cmax

Click to download full resolution via product page

Caption: Pharmacokinetic profiles of Melevodopa vs. Levodopa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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